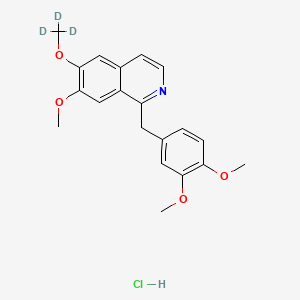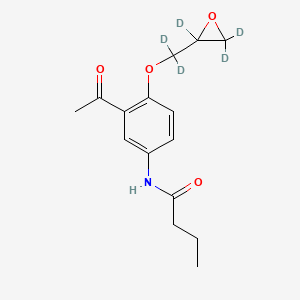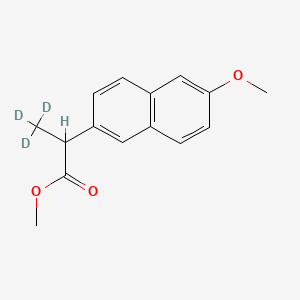
Decamethrin-d5
Übersicht
Beschreibung
Deltamethrin-d5: ist ein deuteriummarkiertes Analogon von Deltamethrin, einem weit verbreiteten Pyrethroid-Insektizid. Pyrethroide sind synthetische Chemikalien, die nach Pyrethrinen modelliert wurden, natürlichen Insektiziden, die aus Chrysanthemenblüten gewonnen werden. Deltamethrin-d5 wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und die Stoffwechselwege von Deltamethrin aufgrund seiner stabilen Isotopenmarkierung zu untersuchen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Deltamethrin-d5 wird synthetisiert, indem Deuterium, ein stabiles Isotop von Wasserstoff, in das Deltamethrin-Molekül eingebaut wird. Die Synthese beinhaltet die Veresterung von (1R,3R)- oder cis-2,2-Dimethyl-3-(2,2-Dibromvinyl)cyclopropancarbonsäure mit (alpha,S)- oder (+)-alpha-Cyano-3-phenoxybenzylalkohol . Die Deuteriumatome werden in die Phenoxybenzylalkoholkomponente eingeführt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Deltamethrin-d5 folgt ähnlichen Schritten wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die selektive Herstellung des gewünschten Stereoisomers und die Einarbeitung von Deuterium durch kontrollierte Reaktionsbedingungen. Das Endprodukt wird durch Umkristallisation oder chromatographische Techniken gereinigt, um eine hohe Reinheit und Isotopenmarkierung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen: Deltamethrin-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Deltamethrin-d5 kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Deltamethrin-d5 in seine Alkoholabkömmlinge umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Cyanogruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Carbonsäuren.
Reduktion: Alkoholabkömmlinge.
Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Deltamethrin-d5 wird als interner Standard in der analytischen Chemie verwendet, um Deltamethrinrückstände in Umwelt- und biologischen Proben zu quantifizieren. Seine stabile Isotopenmarkierung ermöglicht eine genaue massenspektrometrische Analyse .
Biologie: In der biologischen Forschung wird Deltamethrin-d5 verwendet, um die Stoffwechselwege und Abbauprodukte von Deltamethrin in verschiedenen Organismen zu untersuchen. Es hilft, die Biotransformation und Eliminationsprozesse zu verstehen .
Medizin: Deltamethrin-d5 wird in toxikologischen Studien verwendet, um die Sicherheit und die potenziellen gesundheitlichen Auswirkungen der Deltamethrin-Exposition zu beurteilen. Es hilft bei der Bestimmung der Pharmakokinetik und Verteilung von Deltamethrin in Tiermodellen .
Industrie: In der Agrarindustrie wird Deltamethrin-d5 verwendet, um analytische Methoden zur Detektion von Deltamethrinrückständen in Lebensmitteln zu entwickeln und zu validieren. Es sorgt für die Einhaltung gesetzlicher Vorgaben und hilft bei der Überwachung von Pestizidrückständen .
Wirkmechanismus
Deltamethrin-d5 wirkt, wie Deltamethrin, auf das Nervensystem von Insekten. Es bindet an die Natriumkanäle in Nervenzellen und verhindert deren Schließung während der Repolarisierung. Dies führt zu einer verlängerten Depolarisierung, die zu einer Lähmung und dem Tod des Insekts führt . Die Deuteriummarkierung ändert den Wirkmechanismus nicht, ermöglicht aber eine präzise Verfolgung in Stoffwechselstudien .
Wissenschaftliche Forschungsanwendungen
Chemistry: Deltamethrin-d5 is used as an internal standard in analytical chemistry to quantify deltamethrin residues in environmental and biological samples. Its stable isotope labeling allows for accurate mass spectrometric analysis .
Biology: In biological research, deltamethrin-d5 is used to study the metabolic pathways and degradation products of deltamethrin in various organisms. It helps in understanding the biotransformation and elimination processes .
Medicine: Deltamethrin-d5 is used in toxicological studies to assess the safety and potential health effects of deltamethrin exposure. It aids in determining the pharmacokinetics and distribution of deltamethrin in animal models .
Industry: In the agricultural industry, deltamethrin-d5 is used to develop and validate analytical methods for detecting deltamethrin residues in food products. It ensures compliance with regulatory standards and helps in monitoring pesticide residues .
Wirkmechanismus
Decamethrin-d5, also known as Deltamethrin-d5 or [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a deuterium-labeled version of Deltamethrin . Deltamethrin is a synthetic pyrethroid insecticide known for its neurotoxic properties .
Target of Action
The primary targets of this compound are the nerve cells in insects . It interferes with the normal functioning of the nervous system, leading to paralysis and death of the insect .
Mode of Action
this compound acts on nerve membranes by delaying the closing of the activation gate for the sodium ion channel . This disruption in the normal flow of sodium ions leads to prolonged nerve excitation, resulting in paralysis and eventual death of the insect .
Biochemical Pathways
It is known that the compound disrupts normal neuronal signaling, leading to a cascade of effects that ultimately result in the death of the insect .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of this compound action is the death of the insect. The compound induces a sequence of motor symptoms in insects, including hind limb rigidity and choreoathetosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, resistance to Deltamethrin (and its counterparts) is now extremely widespread and threatens the success of worldwide vector control programmes . Additionally, Deltamethrin is toxic to aquatic life, particularly fish , indicating that its use must be carefully managed to minimize environmental impact.
Biochemische Analyse
Biochemical Properties
Decamethrin-d5, like its parent compound Deltamethrin, is a modulator of voltage-gated sodium channels (Nav). It activates Nav1.8 channels and induces a tail current delay in Xenopus oocytes expressing the rat channel . This interaction with sodium channels is a key aspect of its role in biochemical reactions .
Cellular Effects
This compound, similar to Deltamethrin, has been shown to produce a series of reversible motor symptoms in rats, including hind limb rigidity and choreoathetosis . These effects are indicative of its influence on cell function, particularly in relation to cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is closely related to its interaction with voltage-gated sodium channels. By activating these channels, it disrupts the normal functioning of neurons, leading to the observed motor symptoms .
Temporal Effects in Laboratory Settings
It is known that Deltamethrin, the parent compound, has a half-life of 38.40 hours . This suggests that this compound may also exhibit long-term stability and potentially similar degradation patterns .
Dosage Effects in Animal Models
It is known that Deltamethrin, the parent compound, can decrease sperm count, motility, and viability and increase the percentage of morphologically abnormal sperm in rats when administered at a dose of 5 mg/kg .
Metabolic Pathways
It is known that Deltamethrin, the parent compound, can be metabolized into 3-phenoxybenzaldehyde, 1,2-benzenedicarboxylic butyl dacyl ester, and phenol .
Transport and Distribution
It is known that Deltamethrin, the parent compound, circulates between solid, liquid, and gas phases and enters organisms through the food chain .
Subcellular Localization
It is known that Deltamethrin, the parent compound, is a modulator of voltage-gated sodium channels, suggesting that it may localize to the cell membrane where these channels are typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deltamethrin-d5 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the deltamethrin molecule. The synthesis involves the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (alpha,S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol . The deuterium atoms are introduced into the phenoxybenzyl alcohol component.
Industrial Production Methods: The industrial production of deltamethrin-d5 follows similar steps to the laboratory synthesis but on a larger scale. The process involves the selective preparation of the desired stereoisomer and the incorporation of deuterium through controlled reaction conditions. The final product is purified through recrystallization or chromatography techniques to ensure high purity and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions: Deltamethrin-d5 undergoes various chemical reactions, including:
Oxidation: Deltamethrin-d5 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert deltamethrin-d5 to its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Permethrin: Ein weiteres Pyrethroid-Insektizid mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Cypermethrin: Ein Pyrethroid mit einem breiteren Spektrum an insektizider Aktivität.
Fenvalerat: Ein Pyrethroid mit ähnlichen insektiziden Eigenschaften, aber unterschiedlichen Toxizitätsprofilen.
Einzigartigkeit: Deltamethrin-d5 ist durch seine stabile Isotopenmarkierung einzigartig, die detaillierte pharmakokinetische und metabolische Studien ermöglicht. Diese Markierung bietet einen deutlichen Vorteil in Forschungsanwendungen und ermöglicht die präzise Quantifizierung und Verfolgung der Verbindung in verschiedenen Matrizen .
Eigenschaften
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-YQYLVRRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)



![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)




![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)
![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)
